molecular formula C36H72O3 B1622551 2-Hexadecyl-3-hydroxyicosanoic acid CAS No. 74124-36-0

2-Hexadecyl-3-hydroxyicosanoic acid

Cat. No.: B1622551
CAS No.: 74124-36-0
M. Wt: 553 g/mol
InChI Key: KUBWXAZCUFSNLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexadecyl-3-hydroxyicosanoic acid can be achieved through various methods. One common approach involves the reduction of methyl 2-hexadecyl-3-oxoicosanoate using reducing agents such as lithium borohydride (LiBH4) or sodium borohydride (NaBH4) . The reaction typically occurs under mild conditions, with the reducing agent added to a solution of the ester in an appropriate solvent, such as tetrahydrofuran (THF), at room temperature.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as catalytic hydrogenation of the corresponding keto ester. This method utilizes a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure to achieve the reduction. The reaction conditions include elevated temperatures and pressures to ensure complete conversion of the starting material to the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Hexadecyl-3-hydroxyicosanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a keto group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The carboxylic acid group can be reduced to an alcohol using strong reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers when reacted with appropriate reagents like acyl chlorides or alkyl halides.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM) at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether at low temperatures.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base such as pyridine or triethylamine (TEA) at room temperature.

Major Products

    Oxidation: 2-Hexadecyl-3-oxoicosanoic acid.

    Reduction: 2-Hexadecyl-3-hydroxyicosanol.

    Substitution: 2-Hexadecyl-3-alkoxyicosanoic acid or 2-Hexadecyl-3-acetoxyicosanoic acid.

Scientific Research Applications

2-Hexadecyl-3-hydroxyicosanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hexadecyl-3-hydroxyicosanoic acid involves its interaction with cellular membranes and lipid bilayers. The long hydrophobic chain allows it to integrate into lipid membranes, potentially affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane protein function. The hydroxyl group may also participate in hydrogen bonding, further stabilizing its interaction with membrane components .

Comparison with Similar Compounds

2-Hexadecyl-3-hydroxyicosanoic acid can be compared with other long-chain fatty acids, such as:

    2-Hexadecyl-3-oxoicosanoic acid: Similar structure but with a keto group instead of a hydroxyl group.

    2-Hexadecyl-3-hydroxyhexadecanoic acid: Shorter chain length with similar functional groups.

    2-Octadecyl-3-hydroxyicosanoic acid: Longer chain length with similar functional groups.

The uniqueness of this compound lies in its specific chain length and the presence of both a hexadecyl group and a hydroxyl group, which confer distinct physicochemical properties and reactivity .

Properties

IUPAC Name

2-hexadecyl-3-hydroxyicosanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H72O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(37)34(36(38)39)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h34-35,37H,3-33H2,1-2H3,(H,38,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBWXAZCUFSNLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCCCC)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H72O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70995570
Record name 2-Hexadecyl-3-hydroxyicosanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70995570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

553.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74124-36-0
Record name 2-Hexadecyl-3-hydroxyeicosanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74124-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hexadecyl-3-hydroxyicosanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074124360
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hexadecyl-3-hydroxyicosanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70995570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hexadecyl-3-hydroxyicosanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.642
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hexadecyl-3-hydroxyicosanoic acid
Reactant of Route 2
2-Hexadecyl-3-hydroxyicosanoic acid
Reactant of Route 3
2-Hexadecyl-3-hydroxyicosanoic acid
Reactant of Route 4
2-Hexadecyl-3-hydroxyicosanoic acid
Reactant of Route 5
2-Hexadecyl-3-hydroxyicosanoic acid
Reactant of Route 6
2-Hexadecyl-3-hydroxyicosanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.